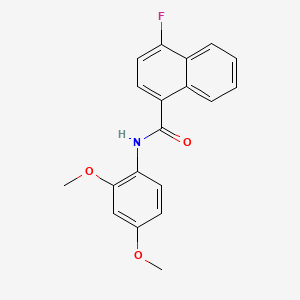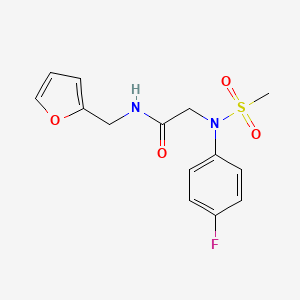
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, sulfonyl, and furan groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 4-fluoroaniline: This can be achieved through the fluorination of aniline using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like N-fluorobenzenesulfonimide.
Formation of N-methylsulfonylaniline: The 4-fluoroaniline is then reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form N-methylsulfonylaniline.
Synthesis of furan-2-ylmethylamine: This intermediate can be prepared by reacting furfural with ammonia or an amine under reductive amination conditions.
Coupling Reaction: Finally, the N-methylsulfonylaniline and furan-2-ylmethylamine intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorine and sulfonyl groups can form strong interactions with enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromo-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
- 2-(4-iodo-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Uniqueness
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-22(19,20)17(12-6-4-11(15)5-7-12)10-14(18)16-9-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLPVVKOKMZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
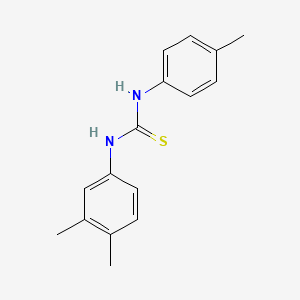
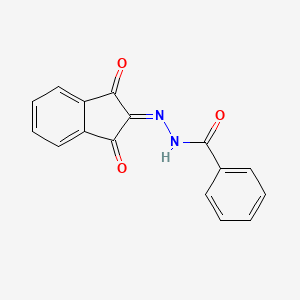
![N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
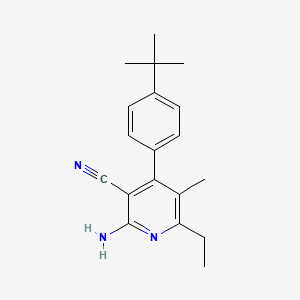
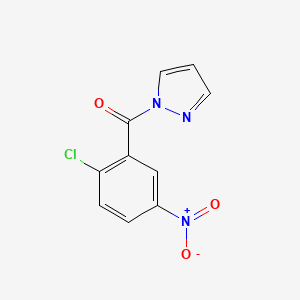
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE](/img/structure/B5751362.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5751371.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)
![2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5751389.png)
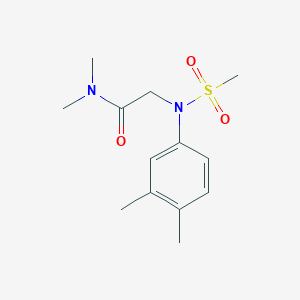
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
